3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the family of triazolopyridines. . The structure of this compound consists of a pyridine ring fused with a triazole ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine or sodium hypochlorite . The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of halogenated triazolopyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has been widely studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms within the rings.
1,2,4-Triazolo[3,4-b]pyridines: Similar in structure but with different substitution patterns and biological activities.
Imidazo[4,5-b]pyridines: Another class of fused heterocycles with distinct pharmacological properties.
Uniqueness
3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of both pyridine and triazole rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-pyridin-4-yltriazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-9-10(12-5-1)15(14-13-9)8-3-6-11-7-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWUORNSCMGUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498605 |
Source
|
Record name | 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62052-28-2 |
Source
|
Record name | 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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